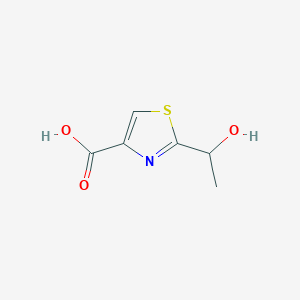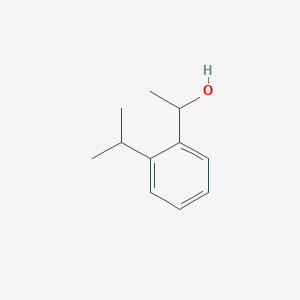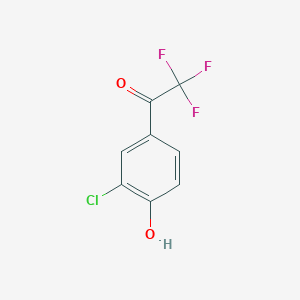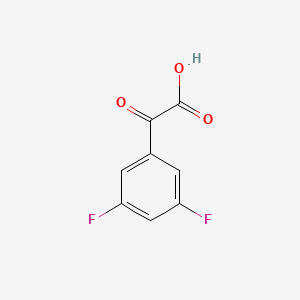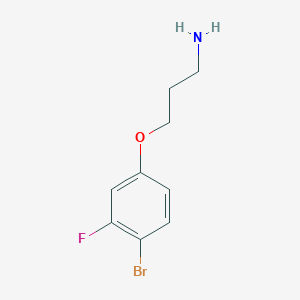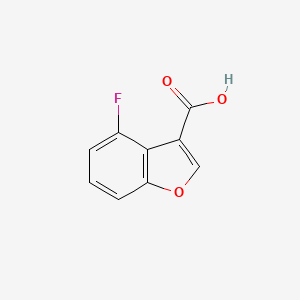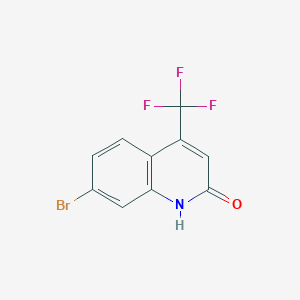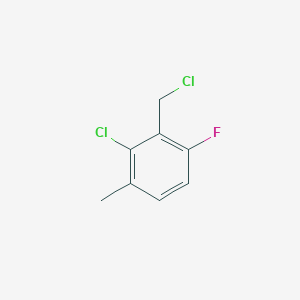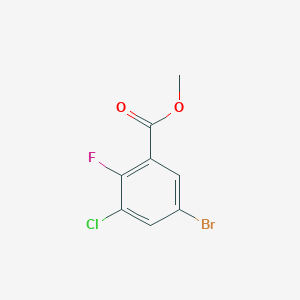
5,8-Difluorochroman
Descripción general
Descripción
5,8-Difluorochroman, also known as this compound-4-one, is a chemical compound with the molecular formula C9H6F2O2 . It has a molecular weight of 184.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2O2/c10-5-1-2-6 (11)9-8 (5)7 (12)3-4-13-9/h1-2H,3-4H2 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule.Aplicaciones Científicas De Investigación
Application in Sulfhydryl Group Analysis : Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, which could be applicable in studying reactions involving 5,8-Difluorochroman (Ellman, 1959).
Fluorine Atom Introduction in Organic Molecules : Hu, Zhang, and Wang (2009) discussed the significance of introducing fluorine atoms and fluorinated moieties into organic molecules, highlighting their roles in life science and materials science-related applications. This research could be relevant to understanding the impact of fluorinated compounds like this compound (Hu, Zhang, & Wang, 2009).
High-Pressure Chemistry of Transition Metal Fluorides : Lin et al. (2019) focused on the synthesis and applications of high-oxidation-state transition metal fluorides under high pressure, which could provide insights into the chemical properties of this compound (Lin et al., 2019).
Photochromic Bis-Spirocyclic Systems : Metelitsa et al. (1997) synthesized novel photochromic bis-spirocyclic compounds, which may be related to the photochemical properties of this compound (Metelitsa et al., 1997).
Triorganotin(IV) Fluorides Study : Nádvorník, Novák, and Bareš (2004) characterized triorganotin(IV) fluorides, which might provide comparative data for understanding the properties of fluorinated compounds like this compound (Nádvorník, Novák, & Bareš, 2004).
Nucleophilic Trifluoromethylation Reactions : Kim and Shreeve (2004) explored nucleophilic trifluoromethylation reactions in ionic liquids, which could be relevant for understanding reactions involving this compound (Kim & Shreeve, 2004).
Chemistry Education Research : Abraham et al. (1992) conducted research on chemistry education, particularly on misconceptions about chemistry concepts, which might indirectly relate to how complex concepts like this compound are taught (Abraham et al., 1992).
Fluorotelomer Alcohol Biotransformation : Zhang et al. (2013) studied the anaerobic biotransformation of fluorotelomer alcohols, which may provide insights into the environmental fate and transformation of fluorinated compounds like this compound (Zhang et al., 2013).
Synthesis of Mono- and Difluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of various mono- and difluorinated naphthoic acids, relevant to understanding the synthetic pathways that may involve this compound (Tagat et al., 2002).
Propiedades
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVNWOZQSYPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2OC1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



